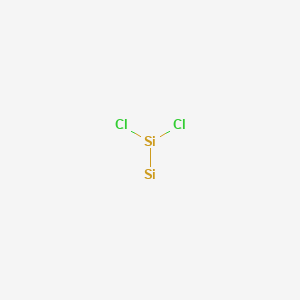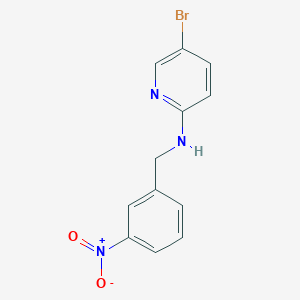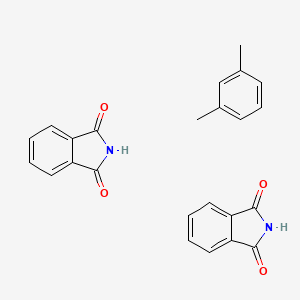
Dichlorodisilen-1-ylidene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorodisilen-1-ylidene is a unique organosilicon compound characterized by the presence of a silicon-silicon double bond This compound is of significant interest in the field of organosilicon chemistry due to its distinctive electronic and structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorodisilen-1-ylidene typically involves the reaction of dichlorosilane with a suitable base. One common method is the dehydrohalogenation of dichlorosilane using a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically at low temperatures, to prevent the decomposition of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other organosilicon compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yields and purity of the product.
化学反応の分析
Types of Reactions
Dichlorodisilen-1-ylidene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-oxygen compounds.
Reduction: Reduction reactions can yield silanes and other reduced silicon species.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silicon dioxide and various silicon-oxygen compounds.
Reduction: Silanes and other reduced silicon species.
Substitution: Alkyl or aryl-substituted silicon compounds.
科学的研究の応用
Dichlorodisilen-1-ylidene has found applications in various fields of scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical applications.
Medicine: Its unique properties are being investigated for use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials with unique electronic and mechanical properties.
作用機序
The mechanism by which dichlorodisilen-1-ylidene exerts its effects is primarily through its reactivity with various chemical species. The silicon-silicon double bond and the presence of chlorine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds also feature a double bond and are known for their diverse chemical reactivity and biological activities.
Saturated Five-Membered Thiazolidines: These compounds are structurally similar and exhibit a wide range of pharmacological properties.
Uniqueness
Dichlorodisilen-1-ylidene is unique due to its silicon-silicon double bond and the presence of chlorine atoms, which confer distinctive electronic and structural properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high reactivity and specificity.
特性
CAS番号 |
20424-84-4 |
|---|---|
分子式 |
Cl2Si2 |
分子量 |
127.07 g/mol |
IUPAC名 |
dichloro(silyl)silane |
InChI |
InChI=1S/Cl2Si2/c1-4(2)3 |
InChIキー |
LSZGJUOYEHQGKU-UHFFFAOYSA-N |
正規SMILES |
[Si][Si](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)


![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)




